Ácido 5-bromo-2-(trifluorometil)nicotínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

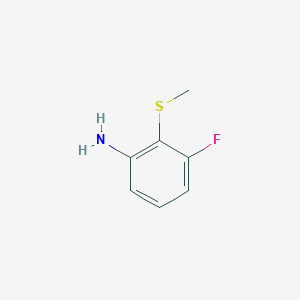

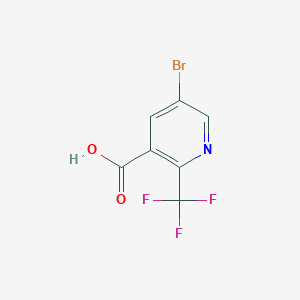

5-Bromo-2-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the nicotinic acid family, which is a group of pyridine derivatives. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2-(trifluoromethyl)nicotinic acid involves several steps, starting from simple fluorinated precursors. One approach to synthesizing nicotinic acid derivatives is through the construction of the pyridine ring itself, which serves as a key intermediate in the production of certain inhibitors . Another method involves the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid, with a high yield of the desired isotopically labeled product . These methods demonstrate the versatility of 5-bromo-nicotinic acid derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 5-bromonicotinic acid derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a specific derivative, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, was elucidated using X-ray single crystal determination. This compound crystallizes in the triclinic space group and exhibits a trans configuration around the C=N double bond or C–N single bond. The molecules in the crystal are linked through intermolecular hydrogen bonds, forming layers parallel to the ab plane .

Chemical Reactions Analysis

5-Bromo-nicotinic acid derivatives can undergo various chemical reactions to produce a range of compounds. For example, 5-bromo-nicotinic acid can be chlorinated to produce 5-bromo-nicotinate, which can then react with ammonium aqueous to yield 5-bromo-nicotinamide. Further oxidation with POCl3 leads to the formation of 5-bromo-nicotinonitrile. These reactions demonstrate the reactivity of the bromo and amide functional groups in the molecule and their utility in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-(trifluoromethyl)nicotinic acid derivatives are influenced by the substituents on the pyridine ring. The presence of a bromine atom and a trifluoromethyl group can affect the acidity, reactivity, and overall stability of the molecule. These properties are crucial for the compound's application in various chemical syntheses and its potential biological activity. For instance, preliminary biological tests of a synthesized derivative showed excellent antibacterial activity, indicating the significance of these properties in medicinal chemistry .

Aplicaciones Científicas De Investigación

Agroquímicos

Ácido 5-bromo-2-(trifluorometil)nicotínico: es un motivo estructural clave en la síntesis de agroquímicos. Sus derivados se utilizan para proteger los cultivos de plagas, con más de 20 nuevos agroquímicos que contienen este compuesto adquiriendo nombres comunes ISO . La combinación única de las propiedades fisicoquímicas del flúor y la porción de piridina contribuye a la efectividad de estos derivados en el control de plagas.

Farmacéuticos

En la industria farmacéutica, varios medicamentos incorporan This compound como intermedio. Este compuesto ha sido parte de la estructura de cinco productos farmacéuticos aprobados y está presente en muchos candidatos que actualmente están en ensayos clínicos . Su función es crucial debido a las actividades biológicas impartidas por la porción de trifluorometilpiridina (TFMP).

Medicina Veterinaria

El sector veterinario también se beneficia de las aplicaciones del This compound. Se ha otorgado la aprobación de comercialización a dos productos veterinarios que contienen la porción TFMP. Las propiedades del compuesto se aprovechan para mejorar la efectividad de los tratamientos para animales .

Safety and Hazards

BTNA is classified under the GHS07 hazard pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fumes and using only in a well-ventilated area .

Propiedades

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBOBCNVNGPQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449347 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436799-36-9 |

Source

|

| Record name | 5-Bromo-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-trifluoromethyl-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.